Cas no 1117-97-1 (N,O-Dimethylhydroxylamine)

N,O-Dimethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N,O-Dimethylhydroxylamine
- Methylmethoxyamine
- N-Methoxymethanamine
- O,N-Dimethylhydroxylamine
- N-MethyoxyMethyl aMine
- (Methoxyamino)methane
- Methoxymethylamine
- N-Methoxy-N-methylamine
- Methanamine, N-methoxy-
- CH3NHOCH3
- Hydroxylamine, N,O-dimethyl-
- Methoxyamine, N-methyl-
- Methylamine, N-methoxy-
- N-Methoxymethylamine
- N-Methylmethoxyamine
- N-Methyl-O-methylhydroxylamine
- O-Methyl-N-methylhydroxylamine
- methoxy(methyl)amine
- KRKPYFLIYNGWTE-UHFFFAOYSA-N
- 783670HYEO
- N,O-dimethylhydroxylamin
- No-dimethylhydroxylamine
- methoxy-methylamine
- MeNHOMe
- EINEC
-
- インチ: 1S/C2H7NO/c1-3-4-2/h3H,1-2H3
- InChIKey: KRKPYFLIYNGWTE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])N([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 61.05281
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 4
- 回転可能化学結合数: 1
- 複雑さ: 10
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 密度みつど: 0.796
- ゆうかいてん: 97 ºC
- ふってん: 3 ºC
- フラッシュポイント: -29 ºC
- 屈折率: 1.4152 (estimate)
- PSA: 21.26
N,O-Dimethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N902449-25g |
N-methoxymethylamine |
1117-97-1 | 97% | 25g |
868.00 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87925-5g |
N,O-Dimethylhydroxylamine |
1117-97-1 | 97% | 5g |
¥218.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87925-25g |
N,O-Dimethylhydroxylamine |
1117-97-1 | 97% | 25g |
¥738.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87925-1g |
N,O-Dimethylhydroxylamine |
1117-97-1 | 1g |
¥68.0 | 2021-09-07 | ||
1PlusChem | 1P008T48-1g |
N-methoxymethylamine |
1117-97-1 | 98% | 1g |
$29.00 | 2023-12-26 | |
A2B Chem LLC | AE10184-100g |
N-methoxymethylamine |
1117-97-1 | 95% | 100g |
$67.00 | 2024-04-20 | |
Aaron | AR008TCK-100g |
N-methoxymethylamine |
1117-97-1 | 98% | 100g |
$350.00 | 2023-12-16 | |
A2B Chem LLC | AE10184-20g |
N-methoxymethylamine |
1117-97-1 | 95% | 20g |
$30.00 | 2024-04-20 | |
Aaron | AR008TCK-1g |
N-methoxymethylamine |
1117-97-1 | 98% | 1g |
$18.00 | 2023-12-16 | |
1PlusChem | 1P008T48-50g |
N-methoxymethylamine |
1117-97-1 | 99% | 50g |
$47.00 | 2023-12-26 |
N,O-Dimethylhydroxylamine 関連文献
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G. Clavé,C. Ronco,H. Boutal,N. Kreich,H. Volland,X. Franck,A. Romieu,P.-Y. Renard Org. Biomol. Chem. 2010 8 676
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Christopher B. Kelly,Michael A. Mercadante,Nicholas E. Leadbeater Chem. Commun. 2013 49 11133
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Herman Nikolayevskiy,Maung Kyaw Moe Tun,Paul R. Rablen,Choukri Ben Mamoun,Seth B. Herzon Chem. Sci. 2017 8 4867
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Nurcahyo Iman Prakoso,Fuyuhiko Matsuda,Taiki Umezawa Org. Biomol. Chem. 2021 19 7822
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Naoyuki Shimada,Naoya Takahashi,Naoki Ohse,Masayoshi Koshizuka,Kazuishi Makino Chem. Commun. 2020 56 13145
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N. Chen,J. Xie Org. Biomol. Chem. 2016 14 11028
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V. Haridas,M. B. Bijesh,Ajeet Chandra,Sakshi Sharma,Ashutosh Shandilya Chem. Commun. 2014 50 13797
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Takaaki Sato,Makoto Yoritate,Hayato Tajima,Noritaka Chida Org. Biomol. Chem. 2018 16 3864
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DiAndra M. Rudzinski,Christopher B. Kelly,Nicholas E. Leadbeater Chem. Commun. 2012 48 9610
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Herman Nikolayevskiy,Maung Kyaw Moe Tun,Paul R. Rablen,Choukri Ben Mamoun,Seth B. Herzon Chem. Sci. 2017 8 4867
N,O-Dimethylhydroxylamineに関する追加情報
Introduction to N,O-Dimethylhydroxylamine (CAS No. 1117-97-1)
N,O-Dimethylhydroxylamine, a compound with the chemical formula C₂H₇NO, is a significant reagent in the field of organic synthesis and pharmaceutical development. Its molecular structure, featuring both methyl and hydroxylamine groups, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound is particularly valued for its role in the preparation of chiral auxiliaries and catalysts, which are essential in asymmetric synthesis, a growing area of interest in medicinal chemistry.
The use of N,O-Dimethylhydroxylamine has been extensively explored in recent years due to its unique chemical properties. One of its primary applications is in the synthesis of protected hydroxylamine derivatives, which are crucial in the development of novel pharmaceuticals. These derivatives often serve as key intermediates in the production of active pharmaceutical ingredients (APIs) that target various therapeutic areas.
In recent studies, researchers have highlighted the importance of N,O-Dimethylhydroxylamine in the development of new catalysts for asymmetric hydrogenation. This process is pivotal in producing enantiomerically pure compounds, which are highly sought after in the pharmaceutical industry due to their improved pharmacological properties. The compound's ability to facilitate the formation of C-N bonds under mild conditions has made it a preferred choice for many synthetic chemists.
The compound's role in drug discovery has also been underscored by its application in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in many biological processes, and their inhibition is often a key strategy in anti-inflammatory and anti-viral drug development. Recent advancements have shown that derivatives of N,O-Dimethylhydroxylamine can effectively inhibit certain proteases by acting as competitive inhibitors.
Furthermore, the compound has been investigated for its potential use in materials science. Specifically, it has been employed in the synthesis of functional polymers that exhibit unique properties such as biodegradability and high thermal stability. These properties make such polymers suitable for applications in biomedicine and environmental technology.
The industrial production of N,O-Dimethylhydroxylamine typically involves the reaction of formaldehyde with ammonia, followed by methylation to introduce the methyl groups. This process is optimized to ensure high yield and purity, which are critical for pharmaceutical applications. The compound is usually handled under controlled conditions to prevent degradation, and its storage requires inert atmospheres to maintain stability.
Recent research has also focused on the environmental impact of using N,O-Dimethylhydroxylamine. Studies have shown that when properly managed, it can be disposed of without significant environmental harm. However, researchers are continuously exploring more sustainable methods for its production and application to minimize any potential ecological impact.
The safety profile of N,O-Dimethylhydroxylamine is another area of concern. While it is not classified as a hazardous substance under standard conditions, proper handling procedures must be followed to prevent exposure. Personal protective equipment (PPE) such as gloves and goggles is recommended when working with this compound. Additionally, laboratories should be equipped with appropriate ventilation systems to ensure safe usage.
In conclusion, N,O-Dimethylhydroxylamine (CAS No. 1117-97-1) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and organic synthesis. Its versatility makes it an indispensable tool for researchers and industrial chemists alike. As research continues to uncover new uses for this compound, its importance in advancing scientific and technological innovation is likely to grow even further.
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